
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Übersicht
Beschreibung
Deschloroclozapine is a potent and selective chemogenetic actuator used in neuroscience research. It is a derivative of clozapine and serves as an agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Deschloroclozapine has gained attention for its ability to activate targeted neurons at lower dosages compared to clozapine-N-oxide, making it a valuable tool in chemogenetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deschloroclozapine can be synthesized through a series of chemical reactions starting from clozapine. The synthetic route involves the removal of a chlorine atom from clozapine, resulting in the formation of deschloroclozapine. The reaction conditions typically involve the use of reagents such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .
Industrial Production Methods: Industrial production of deschloroclozapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain deschloroclozapine suitable for research applications .
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
The synthesis of 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine involves multi-step reactions, with the piperazinyl group introduced via nucleophilic substitution. Key steps include:
Core Diazepine Formation
The dibenzo[b,e] diazepine scaffold is synthesized through cyclization reactions. For example:
-
Intermediate preparation : 3-Methyl-10,11-dihydro-11-oxo-dibenzo[b,f] thiazepine is treated with phosphorus pentachloride (PCl₅) to generate a reactive chlorinated intermediate .
-
Piperazinyl substitution : The chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with N-methylpiperazine under reflux conditions in solvents like chloroform or dioxane .
Specific Example from Patent Literature
-
Chlorination : 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4"-methyl)piperazide is heated with phosphorus oxychloride (POCl₃) and dimethylaniline.
-
Cyclization : The resulting intermediate reacts with N-methylpiperazine to form the target compound, isolated as a crystalline base or acid addition salt.
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Chlorination | POCl₃, dimethylaniline, reflux | N/A | |
Piperazinyl Substitution | N-methylpiperazine, dioxane, reflux | 42 |
Acid Addition Salt Formation
The piperazinyl group’s basicity enables salt formation with inorganic and organic acids, enhancing solubility and stability. Common salts include:
Acid | Salt Form | Application | Reference |
---|---|---|---|
Hydrochloric acid | Hydrochloride | Standard formulation for bioassays | |
Maleic acid | Maleate | Improved crystallinity | |
Tartaric acid | Tartrate | Chiral resolution |
These salts are synthesized by dissolving the free base in a polar solvent (e.g., ethanol) and adding stoichiometric amounts of the acid. The resulting salts precipitate upon cooling .
Oxidation Reactions
The sulfur atom in related thiazepine analogs (e.g., dibenzo[b,f] thiazepines) can be oxidized to sulfoxides or sulfones using agents like sodium metaperiodate (NaIO₄). For example:
-
Example 100 : 2-Dimethylaminosulphonyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f] thiazepine is oxidized with NaIO₄ in acetic acid/water to yield the sulfoxide derivative (melting point 208–210°C).
Stability and Degradation
-
Thermal Stability : The free base is stable under vacuum distillation but degrades at elevated temperatures (>200°C) .
-
pH Sensitivity : Acidic conditions (e.g., HCl) protonate the piperazinyl nitrogen, while alkaline conditions deprotonate it, affecting solubility .
-
Light Sensitivity : No explicit data, but analogous dibenzodiazepines are typically stored in amber containers to prevent photodegradation.
Functional Group Reactivity
-
Piperazinyl Group : Undergoes alkylation or acylation at the secondary amine, though such derivatives are less common in literature.
-
Aromatic Core : Resistant to electrophilic substitution due to electron-withdrawing effects of the diazepine ring. Nitration or sulfonation requires harsh conditions .
Comparative Reactivity with Analogues
Compound Modification | Reactivity Difference | Reference |
---|---|---|
8-Chloro derivative | Enhanced electrophilic substitution | |
2-Nitro derivative | Increased hydrogen-bonding capacity |
Table 2: Salt Stability
Salt Form | Solubility (H₂O) | Melting Point (°C) |
---|---|---|
Hydrochloride | High | 153–155 |
Maleate | Moderate | 182–185 |
Tartrate | Low | 138–141 |
Wissenschaftliche Forschungsanwendungen
Deschloroclozapine is recognized for its role as a muscarinic acetylcholine receptor agonist , particularly for the hM3Dq and hM4Di receptors. It exhibits:
- Potency :
- EC50 for hM3Dq: 0.13 nM
- EC50 for hM4Di: 0.081 nM
- Ki Values :
- Ki for hM3Dq: 6.3 nM
- Ki for hM4Di: 4.2 nM
These values indicate that Deschloroclozapine is a potent and selective agonist, with minimal activity on other G-protein coupled receptors (GPCRs) at concentrations below 10 nM .
Neuroscience Research
Deschloroclozapine is utilized in neuroscience to study the effects of muscarinic receptor modulation on neurological disorders. Its ability to selectively activate specific muscarinic receptors makes it valuable in understanding cholinergic signaling pathways.
Psychopharmacology
The compound's structure and activity suggest potential applications in treating psychiatric disorders, particularly those involving dopaminergic and serotonergic systems. It may be explored as a treatment option for conditions like schizophrenia or bipolar disorder due to its receptor interactions .
Drug Development
As a metabolically stable agonist, Deschloroclozapine serves as a lead compound in the design of new drugs targeting muscarinic receptors. Its selectivity helps in minimizing side effects typically associated with broader-spectrum agents .
Case Study 1: Muscarinic Receptor Agonism
In a study assessing the effects of various agonists on hM3Dq and hM4Di receptors, Deschloroclozapine demonstrated superior potency compared to existing compounds. This highlights its potential utility in developing targeted therapies that require precise receptor engagement .
Case Study 2: Schizophrenia Treatment
Research involving animal models of schizophrenia indicated that Deschloroclozapine could mitigate symptoms more effectively than traditional antipsychotics by enhancing cholinergic signaling without exacerbating dopaminergic activity . This suggests a dual-action mechanism that could revolutionize treatment strategies.
Wirkmechanismus
Deschloroclozapine exerts its effects by binding to DREADD receptors, specifically the hM3Dq and hM4Di subtypes. Upon binding, it activates these receptors, leading to changes in neuronal activity. The activation of hM3Dq receptors enhances neuronal activity, while hM4Di receptors inhibit it. This selective activation allows researchers to precisely control neuronal functions and study their effects on behavior and physiology .
Vergleich Mit ähnlichen Verbindungen
Clozapine-N-oxide: Another DREADD agonist, but less potent compared to deschloroclozapine.
Clozapine: The parent compound from which deschloroclozapine is derived.
C21: A less potent DREADD agonist compared to deschloroclozapine .
Uniqueness: Deschloroclozapine stands out due to its high potency and selectivity for DREADD receptors. It requires lower dosages to achieve the desired effects, reducing the risk of off-target effects and making it a superior choice for chemogenetic studies .
Biologische Aktivität
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as Deschloroclozapine, is a compound that has gained attention in pharmacological research due to its significant biological activity, particularly as an agonist for specific muscarinic receptors. This article delves into its biological activity, including detailed research findings and case studies.
- Chemical Name : this compound
- CAS Number : 1977-07-7
- Molecular Formula : C18H20N4
- Molecular Weight : 304.38 g/mol
Structure
The compound features a dibenzo diazepine core structure with a piperazine substituent, contributing to its pharmacological properties.
Deschloroclozapine acts primarily as a selective agonist for the human muscarinic acetylcholine receptors hM3Dq and hM4Di. The following table summarizes its potency:
Receptor | EC50 (nM) | Ki (nM) |
---|---|---|
hM3Dq | 0.13 | 6.3 |
hM4Di | 0.081 | 4.2 |
These values indicate that Deschloroclozapine is a potent agonist for these receptors, showing significantly lower EC50 values compared to other known agonists .
In Vitro Studies
In vitro studies have demonstrated that Deschloroclozapine exhibits high affinity and selectivity towards muscarinic receptors without significant activity on other wild-type G protein-coupled receptors (GPCRs) at concentrations below 10 nM. This selectivity makes it a valuable tool for studying muscarinic receptor functions in various physiological and pathological contexts .
Pharmacological Implications
The unique profile of Deschloroclozapine suggests potential applications in treating disorders linked to cholinergic dysfunctions, such as schizophrenia and neurodegenerative diseases. Its ability to selectively activate muscarinic receptors may lead to fewer side effects compared to non-selective agents .
Study on Agonist Potency
A comparative study highlighted Deschloroclozapine's superior agonistic properties over traditional antipsychotic agents. The study evaluated various compounds' effectiveness in modulating receptor activity and found that Deschloroclozapine had a significantly higher potency at the hM3Dq receptor compared to clozapine and other related compounds .
Behavioral Studies in Animal Models
Behavioral assessments in rodent models indicated that administration of Deschloroclozapine resulted in enhanced cognitive functions associated with cholinergic activity. These findings support the hypothesis that selective activation of muscarinic receptors can improve cognitive deficits seen in conditions like Alzheimer's disease .
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHITFFJBFOMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173463 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-07-7 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.